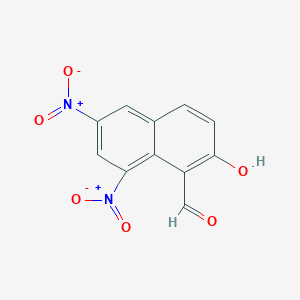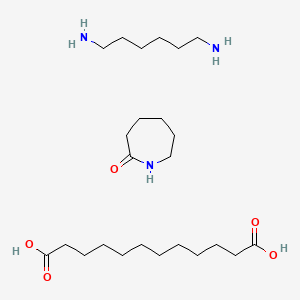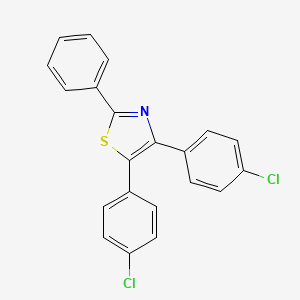
3,5-Dimethyl-3-octanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyl-3-octanol is an organic compound classified as an alcohol. It is characterized by the presence of a hydroxyl group (-OH) attached to the third carbon atom of an octane chain, which also has methyl groups attached to the third and fifth carbon atoms. This compound is part of a larger family of alcohols, which are known for their wide range of applications in various fields such as chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,5-Dimethyl-3-octanol can be synthesized through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as methylmagnesium bromide) reacts with a suitable ketone (such as 3,5-dimethyl-3-octanone) to form the desired alcohol. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions.
Industrial Production Methods
In industrial settings, this compound can be produced through catalytic hydrogenation of the corresponding ketone. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature to reduce the ketone to the alcohol.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dimethyl-3-octanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 3,5-dimethyl-3-octanone, using oxidizing agents such as chromic acid or potassium permanganate.
Reduction: Although already an alcohol, further reduction can lead to the formation of alkanes, though this is less common.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl₂) to form alkyl chlorides.
Common Reagents and Conditions
Oxidation: Chromic acid (H₂CrO₄), potassium permanganate (KMnO₄)
Reduction: Hydrogen gas (H₂) with a metal catalyst
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products
Oxidation: 3,5-Dimethyl-3-octanone
Substitution: 3,5-Dimethyl-3-octyl chloride
Aplicaciones Científicas De Investigación
3,5-Dimethyl-3-octanol has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound can be used in studies involving the metabolism of alcohols and their effects on biological systems.
Medicine: Research into its potential therapeutic effects and interactions with biological molecules.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 3,5-Dimethyl-3-octanol involves its interaction with various molecular targets. As an alcohol, it can form hydrogen bonds with other molecules, influencing their structure and function. In biological systems, it may interact with enzymes and receptors, affecting metabolic pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Dimethyl-3-heptanol
- 3,7-Dimethyl-3-octanol
- 3,5-Dimethyl-3-decanol
Uniqueness
3,5-Dimethyl-3-octanol is unique due to its specific structure, which influences its physical and chemical properties. The presence of two methyl groups at the third and fifth positions provides steric hindrance, affecting its reactivity and interactions with other molecules. This makes it distinct from other similar alcohols, which may have different substitution patterns and chain lengths.
Propiedades
Número CAS |
56065-42-0 |
|---|---|
Fórmula molecular |
C10H22O |
Peso molecular |
158.28 g/mol |
Nombre IUPAC |
3,5-dimethyloctan-3-ol |
InChI |
InChI=1S/C10H22O/c1-5-7-9(3)8-10(4,11)6-2/h9,11H,5-8H2,1-4H3 |
Clave InChI |
DMIBTMSBSULJMT-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)CC(C)(CC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9,10-Anthracenedione, 1,5-bis[(4-phenoxyphenyl)amino]-](/img/structure/B14647508.png)

![4-[(E)-(2,4-Dibromophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B14647515.png)
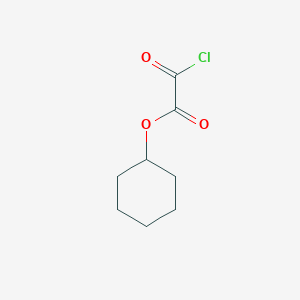
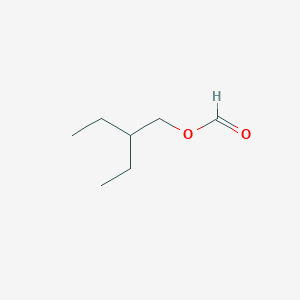
![2-[4-[2-[Butyl(ethyl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine](/img/structure/B14647531.png)
![Benzonitrile, 4-[[4-(pentyloxy)phenyl]azo]-](/img/structure/B14647534.png)
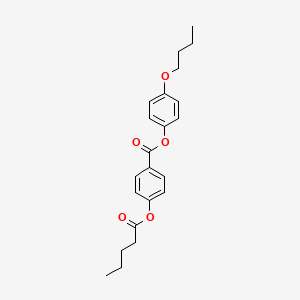
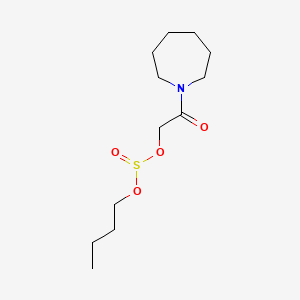
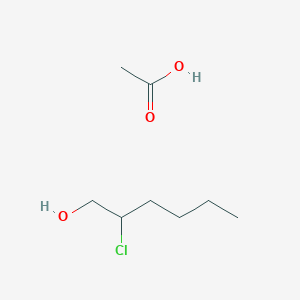
![4-{[(Prop-2-yn-1-yl)oxy]methoxy}butan-1-ol](/img/structure/B14647559.png)
